4-(3-Amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13570046
Molecular Formula: C16H24BrN3O2
Molecular Weight: 370.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24BrN3O2 |
|---|---|
| Molecular Weight | 370.28 g/mol |
| IUPAC Name | tert-butyl 4-[(3-amino-5-bromophenyl)methyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-6-4-19(5-7-20)11-12-8-13(17)10-14(18)9-12/h8-10H,4-7,11,18H2,1-3H3 |
| Standard InChI Key | TZDDFZCYXYINJO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)Br)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)Br)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₆H₂₄BrN₃O₂, with a molar mass of 370.28 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 4-[(3-amino-5-bromophenyl)methyl]piperazine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)Br)N |
| InChIKey | TZDDFZCYXYINJO-UHFFFAOYSA-N |
| PubChem CID | 103923885 |
| CAS Registry | Not explicitly listed in available sources |
The benzyl group at the piperazine nitrogen introduces steric bulk, while the electron-withdrawing bromine and electron-donating amino group on the phenyl ring create a polarized scaffold amenable to further functionalization.
Spectroscopic Data
While direct spectroscopic data (e.g., NMR, IR) for this compound is absent in the provided sources, analogous piperazine derivatives exhibit characteristic signals:
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¹H NMR: Piperazine protons resonate at δ 2.5–3.5 ppm, while aromatic protons in brominated phenyl groups appear at δ 7.0–7.5 ppm.
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¹³C NMR: The tert-butyl carbonyl carbon typically appears near δ 155 ppm, with piperazine carbons between δ 40–50 ppm .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-(3-amino-5-bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester likely involves multi-step sequences:
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Boc Protection: Piperazine is protected with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl piperazine-1-carboxylate.
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Benzylation: The protected piperazine undergoes alkylation with 3-amino-5-bromobenzyl bromide, introducing the aromatic substituent.
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Purification: Column chromatography or recrystallization isolates the product .
Comparative analysis with related compounds (e.g., tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate, PubChem CID 155822044 ) reveals that the benzyl linker in the target compound enhances conformational flexibility, potentially improving binding affinity in drug-receptor interactions.
Key Reaction Intermediates
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3-Amino-5-bromobenzyl bromide: Synthesized via bromination of 3-aminobenzyl alcohol followed by HBr substitution.
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Boc-piperazine: Commercially available or prepared via piperazine Boc protection under basic conditions.
Physicochemical and Pharmacological Properties
Solubility and Stability
While solubility data for the target compound is unavailable, structurally similar tert-butyl piperazine carboxylates exhibit:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility.
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Stability: Stable under inert storage conditions but susceptible to hydrolysis in acidic or basic environments due to the Boc group .
Biological Relevance
Piperazine derivatives are prominent in medicinal chemistry due to their ability to modulate neurotransmitter systems and enzyme activity. Although direct pharmacological data for this compound is lacking, its structural features suggest potential applications:
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Dopamine/Serotonin Receptor Modulation: The piperazine core is a common pharmacophore in antipsychotics (e.g., aripiprazole) .
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Kinase Inhibition: Brominated aromatic systems are found in kinase inhibitors targeting cancer pathways .
Applications in Drug Discovery
Intermediate in API Synthesis
The compound’s reactive sites (amino, bromine) enable diversification via:
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Buchwald–Hartwig Amination: Coupling with aryl halides to form biaryl amines .
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Suzuki–Miyaura Cross-Coupling: Replacement of bromine with boronic acids for carbon-carbon bond formation .
Case Study: Analogous Compounds
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